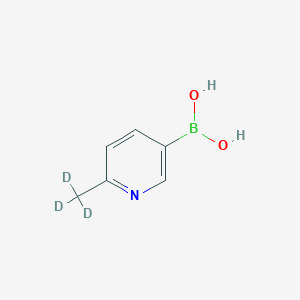
Ethyl 3,6-dichloro-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with an ethyl ester group. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,6-dichloro-2-hydroxybenzoate can be synthesized through the chlorination of ethyl 4-hydroxybenzoate using sulfuryl chloride. The process involves warming the mixture on a steam bath until gas evolution ceases, followed by the addition of more sulfuryl chloride and continued warming . The product is then purified through recrystallization from ethanol and water.
Industrial Production Methods
Industrial production of 3,6-dichloro-2-hydroxybenzoic acid, a precursor to this compound, involves salifying 2,5-dichlorophenol, followed by high-pressure carboxylation with CO2 in the presence of a cocatalyst composed of potassium carbonate and activated carbon . The resulting product is then refined and crystallized.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Sulfuryl Chloride: Used in the chlorination process.
Ethanol and Water: Used for recrystallization and purification.
Major Products
3,6-Dichloro-2-hydroxybenzoic Acid: Formed through hydrolysis of the ester group.
Substituted Derivatives: Formed through substitution reactions involving the chlorine atoms.
Scientific Research Applications
Ethyl 3,6-dichloro-2-hydroxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism of action of ethyl 3,6-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of chlorine atoms and the hydroxyl group on the benzene ring allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar in structure but with different positions of chlorine and hydroxyl groups.
4-Hydroxybenzoic Acid: Lacks chlorine atoms but has a similar benzoic acid core.
Uniqueness
Ethyl 3,6-dichloro-2-hydroxybenzoate is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
ethyl 3,6-dichloro-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3 |
InChI Key |
AFWNZIWMCYGDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















